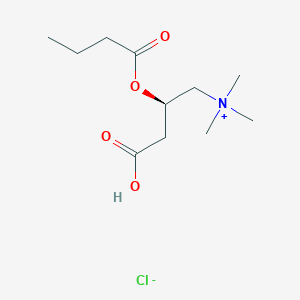

Chlorure de butyryl-L-carnitine

Vue d'ensemble

Description

Le chlorure de butyryl-L-carnitine est un ester butyrique de la L-carnitine. Il s'agit d'un composé qui joue un rôle important dans le métabolisme des acides gras. Ce composé est connu pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles métaboliques et des affections inflammatoires .

Applications De Recherche Scientifique

Butyryl-L-carnitine chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its role in cellular metabolism and energy production.

Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, inflammatory conditions, and cardiovascular diseases.

Industry: It is used in the production of dietary supplements and pharmaceuticals.

Mécanisme D'action

Target of Action

Butyryl-L-carnitine Chloride primarily targets intestinal transporters . It blocks the uptake of carnitine by the carnitine transporter and inhibits the transport of glycine by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .

Mode of Action

Butyryl-L-carnitine Chloride interacts with its targets by inhibiting their function. It blocks the uptake of carnitine and glycine, two essential molecules involved in energy metabolism and neurotransmission, respectively . This results in changes in the cellular metabolism and neurotransmission processes.

Biochemical Pathways

Butyryl-L-carnitine Chloride is part of the acylcarnitine family, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . In organic acidemias and fatty acid oxidation disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease . Butyryl-L-carnitine Chloride is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Pharmacokinetics

It is known that acylcarnitines, including butyryl-l-carnitine chloride, can be detected in urine This suggests that it is excreted from the body through the urinary system

Result of Action

The inhibition of carnitine and glycine uptake by Butyryl-L-carnitine Chloride can lead to changes in cellular metabolism and neurotransmission . .

Analyse Biochimique

Biochemical Properties

Butyryl-L-carnitine Chloride interacts with the carnitine transporter OCTN2 and the amino acid transporter ATB0 . It inhibits the uptake of carnitine and glycine transport in HRPE cells . The compound’s interactions with these transporters suggest its potential role in biochemical reactions involving carnitine transport and amino acid transport.

Cellular Effects

Butyryl-L-carnitine Chloride has been proposed as a potential prodrug for the treatment of gut inflammation . It supplies both butyrate and carnitine, both of which exert anti-inflammatory effects . This suggests that Butyryl-L-carnitine Chloride may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Butyryl-L-carnitine Chloride involves its role as an inhibitor of intestinal transporters . It blocks carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in HRPE cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Metabolic Pathways

Butyryl-L-carnitine Chloride is involved in the metabolic pathway where an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .

Transport and Distribution

Butyryl-L-carnitine Chloride is transported via the carnitine transporter OCTN2 and the amino acid transporter ATB0 . These transporters could serve as a delivery system for Butyryl-L-carnitine Chloride .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorure de butyryl-L-carnitine peut être synthétisé par estérification de la L-carnitine avec l'acide butyrique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est réalisée dans des conditions de température et de pression contrôlées afin de garantir la formation de l'ester souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des processus d'estérification à grande échelle. Les matières premières, la L-carnitine et l'acide butyrique, sont combinées dans des réacteurs équipés de systèmes de contrôle de la température et de la pression. Le mélange réactionnel est ensuite purifié par diverses techniques telles que la distillation et la cristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de butyryl-L-carnitine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés d'acide butyrique, tandis que la réduction peut produire des dérivés d'alcool butyrique .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Il est étudié pour son rôle dans le métabolisme cellulaire et la production d'énergie.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques, des affections inflammatoires et des maladies cardiovasculaires.

Industrie : Il est utilisé dans la production de compléments alimentaires et de produits pharmaceutiques.

5. Mécanisme d'action

Le this compound exerce ses effets en modulant le transport et le métabolisme des acides gras. Il agit comme un inhibiteur des transporteurs intestinaux, bloquant l'absorption de la carnitine et de la glycine par des transporteurs spécifiques dans les cellules humaines. Cette modulation du transport et du métabolisme peut conduire à divers effets physiologiques, notamment des effets anti-inflammatoires et métaboliques .

Composés similaires :

Isobutyryl-L-carnitine : Structure similaire mais diffère par la position du groupe butyryl.

Chlorure de L-glutarylcarnitine : Autre acylcarnitine avec un groupe acyle différent.

L-carnitine : Le composé parent sans l'ester butyryl.

Unicité : Le this compound est unique en raison de son estérification spécifique avec l'acide butyrique, qui lui confère des propriétés métaboliques et thérapeutiques distinctes. Sa capacité à inhiber des transporteurs spécifiques et à moduler le métabolisme des acides gras le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Isobutyryl-L-carnitine: Similar in structure but differs in the position of the butyryl group.

L-glutaryl carnitine chloride: Another acylcarnitine with a different acyl group.

L-carnitine: The parent compound without the butyryl ester.

Uniqueness: Butyryl-L-carnitine chloride is unique due to its specific esterification with butyric acid, which imparts distinct metabolic and therapeutic properties. Its ability to inhibit specific transporters and modulate fatty acid metabolism sets it apart from other similar compounds .

Propriétés

IUPAC Name |

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYJSBLNSDMCEA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648715 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162067-50-7 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

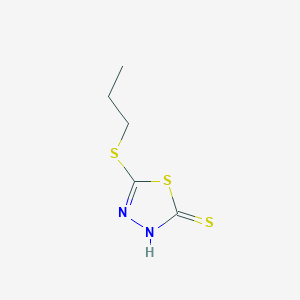

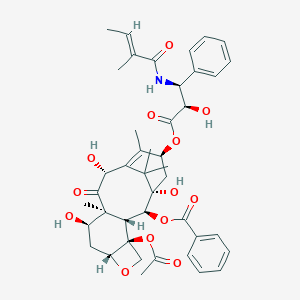

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)

![[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B26074.png)

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)